molecular formula C19H19ClN2O2 B6499801 3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 954000-18-1

3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B6499801
CAS No.: 954000-18-1
M. Wt: 342.8 g/mol
InChI Key: XDRNTIBEERVRFL-UHFFFAOYSA-N
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Description

3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a chloro-substituted benzamide linked to a propanoyl-tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene under acidic conditions.

    Propanoylation: The tetrahydroquinoline intermediate is then subjected to propanoylation using propanoyl chloride in the presence of a base such as pyridine to form the propanoyl-tetrahydroquinoline derivative.

    Chlorination: The benzamide moiety is introduced through a reaction with 3-chlorobenzoyl chloride in the presence of a base like triethylamine, resulting in the formation of the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the benzamide moiety can undergo nucleophilic substitution reactions, potentially forming various derivatives.

    Oxidation and Reduction: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives or reduced further to modify its electronic properties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Various substituted benzamides.

    Oxidation: Quinoline derivatives.

    Reduction: Reduced tetrahydroquinoline derivatives.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its complex structure and potential biological activity.

    Pharmacology: Studies can investigate its interaction with various biological targets, including enzymes and receptors.

    Material Science: Its unique structural properties may be useful in the development of new materials with specific electronic or photonic properties.

    Biological Research: It can be used as a tool compound to study biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function through binding to active sites or allosteric sites. This interaction could modulate signaling pathways, enzyme activity, or receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-methoxyphenyl)propanamide
  • N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
  • 3-chloro-N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Uniqueness

3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to the specific combination of its functional groups and the presence of the chloro substituent, which can significantly influence its reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged to explore new chemical space and develop compounds with novel properties.

Properties

IUPAC Name

3-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-2-18(23)22-10-4-6-13-12-16(8-9-17(13)22)21-19(24)14-5-3-7-15(20)11-14/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRNTIBEERVRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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